molecular formula C14H20N2O2 B2989001 N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide CAS No. 2034490-98-5

N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide

货号 B2989001
CAS 编号: 2034490-98-5
分子量: 248.326
InChI 键: MPRGKCHXVQQUOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide, commonly known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation is associated with several diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promise as a therapeutic agent in preclinical studies, and its mechanism of action and physiological effects are currently being investigated.

作用机制

AZD8055 binds to the ATP-binding site of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide, preventing its activation and downstream signaling. This leads to the inhibition of several downstream effectors, including p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. AZD8055 also inhibits the activity of AKT, a key regulator of cell survival and metabolism.
Biochemical and physiological effects:
AZD8055 has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to tumor regression. In models of diabetes, it improves glucose tolerance and insulin sensitivity, potentially through the activation of AMPK and the inhibition of gluconeogenesis. In models of neurodegeneration, it has been shown to protect against neuronal damage and improve cognitive function.

实验室实验的优点和局限性

AZD8055 has several advantages for use in lab experiments, including its high potency and specificity for N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide. It also has good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, its use in clinical trials has been limited by its toxicity and off-target effects, which can lead to adverse events.

未来方向

Several future directions for the study of AZD8055 are currently being explored. These include the development of new analogs with improved pharmacokinetic properties and reduced toxicity, the investigation of combination therapies with other targeted agents, and the exploration of its potential as a therapeutic agent in other diseases beyond cancer and diabetes. Additionally, the role of N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide in aging and longevity is an area of active research, and AZD8055 may have potential as an anti-aging agent.

合成方法

AZD8055 can be synthesized by several methods, including the reaction of 3-methoxyazetidine with 4-bromoaniline, followed by N-alkylation with isobutyryl chloride. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same compound.

科学研究应用

AZD8055 has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has also been investigated in models of diabetes, neurodegeneration, and other diseases associated with N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide dysregulation. In these studies, AZD8055 has been shown to inhibit N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide signaling, leading to reduced cell proliferation, increased apoptosis, and altered metabolism.

属性

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)14(17)15-11-4-6-12(7-5-11)16-8-13(9-16)18-3/h4-7,10,13H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRGKCHXVQQUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxyazetidin-1-yl)phenyl)isobutyramide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。